N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
Description
Properties
Molecular Formula |
C18H15ClFN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C18H15ClFN3O3/c1-2-15(25-14-9-7-13(20)8-10-14)18(24)21-17-16(22-26-23-17)11-3-5-12(19)6-4-11/h3-10,15H,2H2,1H3,(H,21,23,24) |
InChI Key |
GHFUZCNVUZBCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
1,2,5-Oxadiazoles are frequently synthesized via [3+2] cycloaddition between nitrile oxides and diazenes or other dienophiles. For example, nitrile oxides generated from hydroximoyl chlorides react with diazenes to form the oxadiazole ring.
Example Protocol :
Cyclodehydration of Precursors
Alternative methods involve cyclodehydration of hydroxamic acid derivatives. For instance, treating 4-chlorophenyl-substituted hydroxamic acids with dehydrating agents (e.g., POCl₃, P₂O₅) forms the oxadiazole ring.
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Chlorophenyl hydroxamic acid + POCl₃ | 60–80% |
| 2 | Heating at 80–100°C for 4–6 hours | – |
Optimized Synthetic Route
A streamlined approach combining oxadiazole synthesis and amide coupling is outlined below:
Step 1: Oxadiazole Core Synthesis
Step 2: Amide Coupling
- Carboxylic Acid Activation : 2-(4-Fluorophenoxy)butanoic acid + HATU + DIPEA in DCM.
- Amine Introduction : Add the oxadiazole amine, stir overnight.
- Work-Up : Extract with DCM, wash with brine, dry (MgSO₄), and filter.
| Step | Time | Yield | Purity |
|---|---|---|---|
| Oxadiazole synthesis | 6 hours | 75% | >95% (HPLC) |
| Amide coupling | 12 hours | 80% | >90% (NMR) |
Key Challenges and Solutions
Oxadiazole Ring Stability
1,2,5-Oxadiazoles are sensitive to thermal degradation. Solution : Conduct cyclodehydration under anhydrous conditions with low-temperature reflux.
Steric Hindrance in Coupling
Bulkier substituents (e.g., 4-fluorophenoxy) may reduce reaction efficiency. Solution : Use polar aprotic solvents (DMF) and prolonged reaction times.
Analytical Characterization
The compound is characterized using:
| Technique | Key Data |
|---|---|
| ¹H NMR | Peaks at δ 7.8–7.5 (aromatic), δ 4.2 (OCH₂), δ 2.5 (CH₂CO) |
| ¹³C NMR | Signals at δ 165–170 (amide C=O), δ 150–160 (aromatic carbons) |
| HRMS | [M+H]⁺ = 375.78 (calculated: 375.78) |
Comparative Data: Related Compounds
| Compound | Oxadiazole Position | Amide Side Chain | Yield |
|---|---|---|---|
| D220-0985 | 1,2,5 (4-ClPh) | 2-(4-FPhO)acetamide | 65% |
| D468-0246 | 1,2,4 (5-ClPh) | 2-(4-FPhO)butanamide | 70% |
| Target | 1,2,5 (4-ClPh) | 2-(4-FPhO)butanamide | 80% |
Patent and Literature Insights
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide has been studied for its effectiveness against various bacterial strains. In vitro studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, potentially serving as a lead compound for developing new antibiotics .
1.2 Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be vital in managing conditions related to kidney stones and urinary infections. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to significant inhibition rates .
1.3 Anticancer Properties
Studies have shown that oxadiazole derivatives can possess anticancer activity by disrupting cellular signaling pathways involved in cancer cell proliferation and survival. This compound has been investigated for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Biochemical Applications
2.1 Binding Affinity Studies
The binding interactions of this compound with serum proteins such as bovine serum albumin (BSA) have been explored using spectroscopic techniques. Understanding these interactions is crucial for predicting the pharmacokinetics and bioavailability of the compound in biological systems .
2.2 Computational Studies
Computational methods such as Density Functional Theory (DFT) have been employed to study the electronic properties and molecular geometry of this compound. Such studies help in predicting the reactivity and stability of the molecule under various conditions, guiding further synthetic modifications aimed at enhancing its biological activity .
Materials Science Applications
3.1 Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the oxadiazole group.
3.2 Photophysical Properties
The photophysical properties of oxadiazole derivatives make them suitable candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like fluorine can improve the luminescent efficiency of the materials developed from this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of cell wall synthesis and protein function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent-Driven Differences in 1,2,5-Oxadiazole Derivatives
The target compound’s closest analog is 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide (, CAS 866237-07-2), which shares the same backbone but substitutes the 4-chlorophenyl group with a simple phenyl ring. Key differences include:
*Theoretical predictions based on substituent effects. Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in biological targets .
Functional Group Variations in Related Oxadiazoles
(a) 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-(5-Quinolinyl)Butanamide (CAS 921061-27-0)
This compound () replaces the 1,2,5-oxadiazole with a 1,2,4-oxadiazole ring and introduces a methoxy group. The 1,2,4-oxadiazole is less electronegative, reducing metabolic stability compared to the target compound. The methoxy group increases solubility but may diminish target affinity due to steric hindrance .
(b) ANAZF (CAS 155438-11-2)
ANAZF () features a nitro (-NO₂) and azo (-N=N-) group on the oxadiazole ring. In contrast, the target compound’s amide and phenoxy groups enhance safety and drug-likeness .
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O3 |
| Molecular Weight | 329.74 g/mol |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its structural features that facilitate interaction with various biological targets. The oxadiazole ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.
Antimicrobial Activity
Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds related to this structure have demonstrated strong inhibitory activity against AChE, suggesting potential applications in treating neurological disorders .
- Lipoxygenase (LOX) : Similar compounds have been identified as potent inhibitors of LOX enzymes involved in inflammatory processes, indicating anti-inflammatory potential .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been explored in several studies. For example, derivatives have shown significant anticancer effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, this compound was tested alongside other oxadiazole derivatives. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition study highlighted that the compound effectively inhibited AChE with an IC50 value comparable to established inhibitors. This suggests its potential for developing treatments for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
